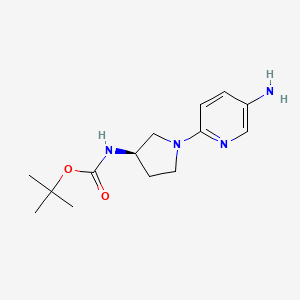

(R)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate

Description

(R)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate is a chiral pyrrolidine-based compound featuring a tert-butyl carbamate group at the 3-position of the pyrrolidine ring and a 5-aminopyridin-2-yl substituent at the 1-position. The R-configuration at the pyrrolidin-3-yl carbon confers stereochemical specificity, which is critical for interactions with biological targets such as enzymes or receptors. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or proteolysis-targeting chimeras (PROTACs), where the 5-aminopyridine moiety may facilitate hydrogen bonding with target proteins .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-6-7-18(9-11)12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9,15H2,1-3H3,(H,17,19)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXNHLWYLJDILD-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693174 | |

| Record name | tert-Butyl [(3R)-1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004621-13-9 | |

| Record name | tert-Butyl [(3R)-1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Aminopyridine Group: The aminopyridine moiety is introduced via a nucleophilic substitution reaction.

Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the pyrrolidine or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

®-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a broader class of tert-butyl carbamate-functionalized pyridine and pyrrolidine derivatives. Below is a comparative analysis of its structural and functional attributes relative to analogs identified in literature and chemical databases.

Table 1: Structural Comparison of (R)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate and Analogs

Functional Implications of Structural Variations

Substituent Effects on Bioactivity: The 5-amino group in the target compound provides hydrogen-bonding capability, which is absent in analogs like tert-butyl 5-methoxypyridin-3-ylcarbamate (methoxy group) or tert-butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate (chloro/methyl groups). This feature may enhance target binding affinity in drug design . Stereochemistry: The R-configuration in the target compound and (R)-tert-butyl pyrrolidin-3-ylcarbamate contrasts with the S-enantiomer (CAS 122536-76-9), which may exhibit divergent pharmacokinetic profiles due to stereoselective interactions .

Physicochemical Properties: Solubility: The pivalamido group in tert-butyl (5-pivalamidopyridin-3-yl)methylcarbamate introduces steric hindrance, likely reducing aqueous solubility compared to the target compound’s amino group .

Synthetic Accessibility :

- Analogs with simpler substituents (e.g., tert-butyl pyrrolidin-3-ylcarbamate) may be more straightforward to synthesize, whereas the target compound’s pyridine-amine moiety requires selective protection/deprotection steps, increasing synthetic complexity .

Biological Activity

(R)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate is a compound of significant interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: tert-butyl N-[(3R)-1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate

CAS Number: 1004621-13-9

Molecular Formula: C14H22N4O2

Molecular Weight: 278.35 g/mol

The compound features a pyrrolidine ring connected to a 5-aminopyridine moiety and a tert-butyl carbamate group. This stereochemistry plays a crucial role in its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biological pathways.

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding: Its interaction with receptors can modulate signaling pathways, impacting physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have demonstrated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has shown promising results against various tumor types in vitro.

2. Antiviral Properties

Preliminary studies suggest that it may possess antiviral activity, potentially through the inhibition of viral replication mechanisms.

3. Immunomodulatory Effects

Research indicates that this compound can modulate immune responses, enhancing the activity of immune cells in certain contexts.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value ranging from 10 to 20 µM across different cell lines.

Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (R)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate?

- Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral resolution. For example, enantioselective routes involving tert-butyl carbamate-protected pyrrolidine intermediates (e.g., nitro-substituted analogs) are described in chiral building block catalogs . Key steps include:

- Chiral amine coupling : React (R)-pyrrolidin-3-ylcarbamate with 5-aminopyridin-2-yl derivatives under mild basic conditions (e.g., K₂CO₃ in DMF).

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines, followed by acidic cleavage (e.g., TFA) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm enantiomeric purity via chiral HPLC .

Q. How is the compound structurally characterized in academic research?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving chiral centers. SHELXL is robust for small-molecule refinement, even with twinned data .

- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). The tert-butyl group appears as a singlet at ~1.4 ppm (¹H), while the pyrrolidine ring protons show complex splitting patterns .

- Mass spectrometry : Confirm molecular weight (exact mass: 278.35 g/mol) via HRMS (ESI+) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- First aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Consult a physician and provide the SDS .

- Storage : Keep in airtight containers at -20°C, away from oxidizers or moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Twinned data : Use SHELXL’s TWIN/BASF commands to refine twin fractions. Validate with R-factor convergence (<5% discrepancy) .

- Disorder modeling : For flexible pyrrolidine rings, apply PART/SUMP restraints to avoid overfitting. Cross-validate with DFT-optimized geometries .

- Validation tools : Check using PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for Hirshfeld surface analysis .

Q. What strategies optimize enantioselective synthesis yields?

- Methodological Answer :

- Catalyst screening : Test chiral ligands like BINAP or Josiphos in palladium-catalyzed couplings. Monitor enantiomeric excess (ee) via HPLC with a chiral stationary phase (e.g., Chiralpak IA) .

- Reaction kinetics : Use in-situ IR or NMR to track intermediates. Adjust temperature (0–25°C) to minimize racemization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the 5-aminopyridinyl group but may require scavengers (e.g., molecular sieves) to control moisture .

Q. How do computational methods aid in studying this compound’s interactions?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model binding to biological targets (e.g., kinase enzymes). Parameterize the compound’s charge states (PRODRG server) and validate with MD simulations (GROMACS) .

- QM/MM calculations : Analyze transition states in synthetic pathways at the B3LYP/6-31G* level. Compare with experimental activation energies .

- ADMET prediction : Use SwissADME to predict solubility (LogP ≈ 1.8) and permeability (TPSA: 85 Ų), critical for pharmacological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.